NK1 Receptor Binding Affinity Relative to Internal Patent Benchmarks (Example 3 and Example 6)
The target compound exhibits an NK1 IC50 of 2.78 nM, which falls within the same order of magnitude as internal patent comparators Example 3 (IC50 = 2.10 nM) and Example 6 (IC50 = 1.00 nM) when tested under identical conditions (pH 7.4, 2°C, 125I-substance P displacement in a 96-well plate format) [1]. The 1.32-fold difference from Example 3 and 2.78-fold difference from Example 6 are modest relative to the inter-series variability, indicating that NK1 binding potency alone does not provide clear differentiation for selection [1].
| Evidence Dimension | Human NK1 receptor binding IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 2.78 nM |
| Comparator Or Baseline | Example 3 (BDBM261480): IC50 = 2.10 nM; Example 6 (BDBM261483): IC50 = 1.00 nM |
| Quantified Difference | 1.32-fold weaker vs. Example 3; 2.78-fold weaker vs. Example 6 |
| Conditions | 125I-substance P displacement, human NK1 receptor, pH 7.4, 2°C, 96-well plate (Greiner), 22.5 μL/well; Kissei Pharmaceutical patent assay |
Why This Matters
This evidence establishes that the target compound is not primarily differentiated by superior NK1 potency, directing procurement decisions toward orthogonal parameters such as CYP3A4 selectivity and structural uniqueness.
- [1] BindingDB comparative data: BDBM261492 (Ex. 16, IC50 2.78 nM); BDBM261480 (Ex. 3, IC50 2.10 nM); BDBM261483 (Ex. 6, IC50 1.00 nM). All from Kissei Pharmaceutical US Patents US9708266 and US10011568. View Source
